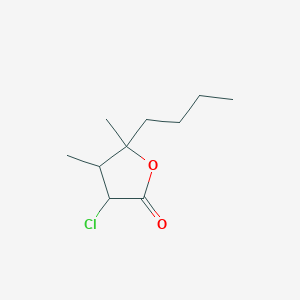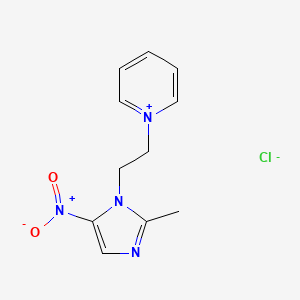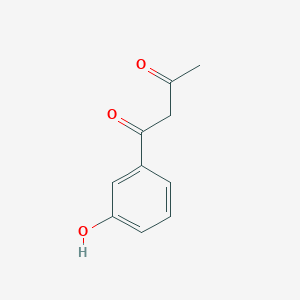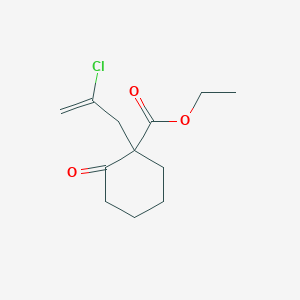![molecular formula C22H21N B14360918 4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine CAS No. 91759-51-2](/img/no-structure.png)
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This particular compound features a naphthalene group and a phenyl group attached to the piperidine ring, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine typically involves the condensation of naphthalen-2-carbaldehyde with 1-phenylpiperidine under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the naphthalene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or naphthalene groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced naphthalene derivatives
Substitution: Substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Naphthalen-1-yl)methylidene]-1-phenylpiperidine
- 4-[(Naphthalen-2-yl)methylidene]-1-(4-methylphenyl)piperidine
- 4-[(Naphthalen-2-yl)methylidene]-1-(4-chlorophenyl)piperidine
Uniqueness
4-[(Naphthalen-2-yl)methylidene]-1-phenylpiperidine is unique due to its specific structural features, such as the position of the naphthalene group and the presence of the phenyl group on the piperidine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
| 91759-51-2 | |
Molekularformel |
C22H21N |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
4-(naphthalen-2-ylmethylidene)-1-phenylpiperidine |
InChI |
InChI=1S/C22H21N/c1-2-8-22(9-3-1)23-14-12-18(13-15-23)16-19-10-11-20-6-4-5-7-21(20)17-19/h1-11,16-17H,12-15H2 |
InChI-Schlüssel |
QFWBIQWNAZVRPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)




![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)

![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
